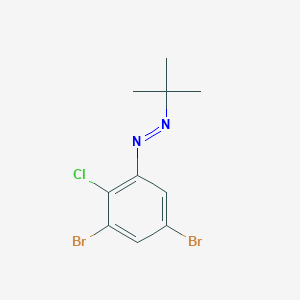
(E)-6-(3-(5-(2,4-dichlorophenyl)furan-2-yl)allylidene)-1,3,5-triazinane-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-6-(3-(5-(2,4-dichlorophenyl)furan-2-yl)allylidene)-1,3,5-triazinane-2,4-dione is a synthetic organic compound that belongs to the class of triazinane derivatives This compound is characterized by the presence of a furan ring substituted with a dichlorophenyl group and an allylidene group attached to a triazinane-2,4-dione core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-6-(3-(5-(2,4-dichlorophenyl)furan-2-yl)allylidene)-1,3,5-triazinane-2,4-dione typically involves multi-step organic reactions. One possible synthetic route could start with the preparation of the furan ring substituted with a dichlorophenyl group. This intermediate can then be reacted with an allylidene group under specific conditions to form the desired compound. The final step involves the cyclization to form the triazinane-2,4-dione core.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
(E)-6-(3-(5-(2,4-dichlorophenyl)furan-2-yl)allylidene)-1,3,5-triazinane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The dichlorophenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups to the dichlorophenyl ring.
科学的研究の応用
Chemistry
In chemistry, (E)-6-(3-(5-(2,4-dichlorophenyl)furan-2-yl)allylidene)-1,3,5-triazinane-2,4-dione can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Studies may focus on its interaction with biological targets and its efficacy in different biological assays.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their potential therapeutic applications. Researchers may study its pharmacokinetics, pharmacodynamics, and toxicity to determine its suitability as a drug candidate.
Industry
In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
The mechanism of action of (E)-6-(3-(5-(2,4-dichlorophenyl)furan-2-yl)allylidene)-1,3,5-triazinane-2,4-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.
類似化合物との比較
Similar Compounds
Similar compounds to (E)-6-(3-(5-(2,4-dichlorophenyl)furan-2-yl)allylidene)-1,3,5-triazinane-2,4-dione include other triazinane derivatives with different substituents on the furan ring or the triazinane core. Examples include:
- (E)-6-(3-(5-phenylfuran-2-yl)allylidene)-1,3,5-triazinane-2,4-dione
- (E)-6-(3-(5-(4-chlorophenyl)furan-2-yl)allylidene)-1,3,5-triazinane-2,4-dione
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to other similar compounds. This uniqueness can be leveraged in various applications, making it a compound of interest for further research and development.
特性
分子式 |
C16H11Cl2N3O3 |
|---|---|
分子量 |
364.2 g/mol |
IUPAC名 |
6-[(E)-3-[5-(2,4-dichlorophenyl)furan-2-yl]prop-2-enylidene]-1,3,5-triazinane-2,4-dione |
InChI |
InChI=1S/C16H11Cl2N3O3/c17-9-4-6-11(12(18)8-9)13-7-5-10(24-13)2-1-3-14-19-15(22)21-16(23)20-14/h1-8H,(H3,19,20,21,22,23)/b2-1+ |
InChIキー |
GJUCKXLXWRTBQA-OWOJBTEDSA-N |
異性体SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CC=C(O2)/C=C/C=C3NC(=O)NC(=O)N3 |
正規SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CC=C(O2)C=CC=C3NC(=O)NC(=O)N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


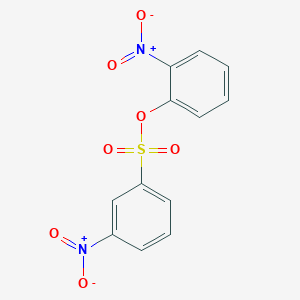
![1H-Indole, 3-[[4-(2,6-dimethylphenyl)-1-piperidinyl]methyl]-2-(2-thienyl)-](/img/structure/B14211304.png)
![Benzenesulfonamide, 3-chloro-2-methyl-N-[4-(4-nitrophenoxy)phenyl]-](/img/structure/B14211311.png)
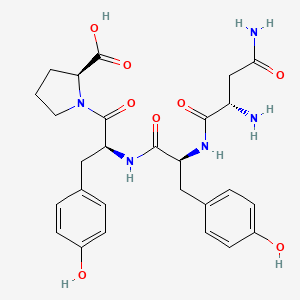
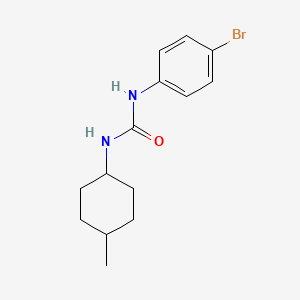
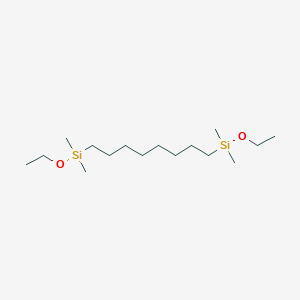
![3-[Di(prop-2-en-1-yl)amino]benzonitrile](/img/structure/B14211331.png)
![2-({2-[(4-Cyanophenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14211332.png)

![Trimethyl({6-[(prop-2-en-1-yl)oxy]hexyl}oxy)silane](/img/structure/B14211342.png)

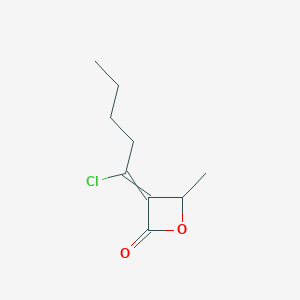
![2-[(Oct-1-en-1-yl)sulfanyl]naphthalene](/img/structure/B14211358.png)
